6-Phosphogluconic acid cyclohexylammonium salt
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Overview
Description
6-Phosphogluconic acid cyclohexylammonium salt is a chemical compound with the molecular formula C24H52N3O10P and a molecular weight of 573.66 g/mol . It is a derivative of 6-phosphogluconic acid, which is an intermediate in the pentose phosphate pathway and the Entner-Doudoroff pathway . This compound is commonly used in biochemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phosphogluconic acid cyclohexylammonium salt typically involves the reaction of 6-phosphogluconic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{6-Phosphogluconic acid} + \text{Cyclohexylamine} \rightarrow \text{this compound} ]
The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, which is then purified and characterized to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions
6-Phosphogluconic acid cyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to yield specific derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different phosphorylated derivatives .
Scientific Research Applications
6-Phosphogluconic acid cyclohexylammonium salt has a wide range of applications in scientific research, including:
Biochemistry: It is used as a substrate in enzymatic assays to study the activity of enzymes involved in the pentose phosphate pathway.
Molecular Biology: The compound is used in studies related to metabolic pathways and cellular processes.
Medicine: It is used in research focused on metabolic disorders and the development of therapeutic agents.
Mechanism of Action
The mechanism of action of 6-phosphogluconic acid cyclohexylammonium salt involves its role as an intermediate in the pentose phosphate pathway. It is converted to ribulose-5-phosphate by the enzyme phosphogluconate dehydrogenase, which also produces NADPH. This reaction is crucial for cellular processes that require reducing power and ribose-5-phosphate for nucleotide synthesis . The molecular targets and pathways involved include enzymes like phosphogluconate dehydrogenase and the pentose phosphate pathway .
Comparison with Similar Compounds
Similar Compounds
- 6-Phosphogluconic acid tris(cyclohexylamine) salt
- D-Gluconate 6-phosphate tris(cyclohexylamine) salt
Uniqueness
6-Phosphogluconic acid cyclohexylammonium salt is unique due to its specific structure and the presence of the cyclohexylammonium group, which can influence its solubility and reactivity compared to other similar compounds . This uniqueness makes it valuable in specific biochemical applications where these properties are advantageous .
Properties
IUPAC Name |
cyclohexanamine;(2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H13N.C6H13O10P/c3*7-6-4-2-1-3-5-6;7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h3*6H,1-5,7H2;2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t;;;2-,3-,4+,5-/m...0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDHTXLJGDNMPZ-SUQHJANCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52N3O10P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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